molecular formula C9H15I B2698215 1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane CAS No. 2287280-23-1

1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane

Cat. No.: B2698215
CAS No.: 2287280-23-1
M. Wt: 250.123
InChI Key: DIGCFOCZMJAUGB-UHFFFAOYSA-N
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Description

1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane (CAS: 159600-52-9, molecular formula: C₈H₁₃I, molar mass: 236.09 g/mol) is a bicyclo[1.1.1]pentane (BCP) derivative functionalized with an iodine atom at the bridgehead position and a 2-methylpropyl (isobutyl) group at the secondary bridge position . BCP cores are highly strained, rigid scaffolds prized in medicinal chemistry for their ability to act as bioisosteres for flat aromatic rings, tert-butyl groups, or internal alkynes, thereby enhancing three-dimensionality, solubility, and pharmacokinetic properties . The iodine substituent in this compound provides a versatile handle for further functionalization via cross-coupling reactions or nucleophilic substitutions, making it a valuable intermediate in drug discovery and materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15I/c1-7(2)3-8-4-9(10,5-8)6-8/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGCFOCZMJAUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC12CC(C1)(C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane typically involves the reaction of alkyl iodides with [1.1.1]propellane. This reaction can be performed in a flow system and requires only light as a catalyst, making it a clean and scalable method. The reaction proceeds efficiently without the need for additional catalysts, initiators, or additives . The general reaction scheme is as follows:

    Starting Materials: Alkyl iodides and [1.1.1]propellane.

    Reaction Conditions: Light-enabled reaction in a flow system.

    Product: this compound with high purity.

This method allows for the production of the compound in milligram, gram, and even kilogram quantities, making it suitable for both laboratory-scale and industrial-scale synthesis .

Chemical Reactions Analysis

Radical-Mediated Functionalization

The iodinated BCP scaffold participates in radical chain reactions due to the labile C–I bond. For example:

  • Photoinitiated Hunsdiecker-type reactions generate iodinated intermediates that react with nucleophiles (e.g., amines, thiols) under mild conditions to form substituted bicyclo[1.1.0]butanes (BCBs) via an SN1/E1-like mechanism .

Reaction ConditionsNucleophileProduct (Yield)Source
Sulfolane, 100°C, 18hPiperidineBCB-amine (3 , 42%)
DMF, microwave, 120°C, 30 minThioureaBCB-thioether (24 , 35%)

Mechanistic Insight : The reaction proceeds via a carbocation intermediate, stabilized by the bicyclic framework, followed by nucleophilic attack . Competing elimination pathways (e.g., formation of alkene 25 ) are observed at elevated temperatures .

Nucleophilic Substitution

Direct substitution of iodine is feasible with soft nucleophiles:

  • Azide displacement : NaN₃ in DMF at 80°C yields the corresponding BCP-azide (79 , 47–90%) .

  • Thiol substitution : Thiophenol in the presence of base generates BCP-thioethers (81 , 60–75%) .

Key Observation : Aromatic iodides (e.g., phenyl iodide) are unreactive under similar conditions, highlighting the unique reactivity of BCP iodides .

Radical Additions

BCP-I-iBu participates in atom-transfer radical addition (ATRA) reactions:

  • Reaction with α-iodoaziridines under blue LED light generates nitrogen-substituted BCPs (3 , 45–85%) .

Mechanism : Radical initiation via iodine abstraction, followed by addition to the strained BCP core .

Elimination Reactions

Thermal or microwave-assisted conditions promote β-elimination:

  • Heating BCP-I-iBu in sulfolane produces 3-methylene-1-cyclobutene (25 , 55%) .

ConditionsProduct (Ratio)Source
Microwave, 140°C, 15 min25 : BCB = 5:1

Functional Group Interconversion

The iodo group can be converted to other functionalities:

  • Hydrolysis : AgNO₃ in aqueous THF yields BCP-alcohols (23 , 35%) .

  • Reduction : Bu₃SnH/AIBN reduces iodine to hydrogen, forming 3-(2-methylpropyl)BCP (87 , 72%) .

Synthetic Scalability

BCP-I-iBu derivatives are accessible via flow photochemistry :

  • Kilogram-scale synthesis of BCP iodides is achieved using propellane and alkyl iodides under UV light .
    Example : Reaction of propellane with isobutyl iodide in a flow reactor produces BCP-I-iBu in 72% yield (855 g scale) .

Scientific Research Applications

Synthesis of 1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane

The synthesis of this compound can be achieved through various methods, including photochemical reactions that facilitate the formation of bicyclo[1.1.1]pentanes using light as a catalyst. Recent advancements have demonstrated that these compounds can be synthesized in significant yields without the need for additional catalysts, making the process more efficient and practical for large-scale applications .

Table 1: Synthesis Methods for Bicyclo[1.1.1]pentanes

MethodDescriptionYield (%)
Photochemical ReactionUtilizes light to induce the formation of bicyclo[1.1.1]pentanesUp to 66%
Traditional SynthesisInvolves multiple steps with various reagents and conditionsVariable
Flow ChemistryContinuous flow systems optimize reaction conditions for better yieldsEnhanced

Biological Activities

Research indicates that bicyclo[1.1.1]pentanes exhibit promising biological activities, particularly as bioisosteres of phenyl rings in pharmaceuticals. The incorporation of this compound into drug candidates has shown potential in enhancing efficacy while reducing side effects.

Case Studies

Several studies have investigated the pharmacological properties of compounds containing bicyclo[1.1.1]pentane frameworks:

  • Anticancer Activity : A study demonstrated that derivatives of bicyclo[1.1.1]pentane exhibited significant inhibitory effects on cancer cell lines, suggesting their potential as anticancer agents .
  • Drug Discovery : Pharmaceutical companies have utilized bicyclo[1.1.1]pentanes in drug discovery projects, leading to the development of new therapeutic agents targeting various diseases .

Applications in Drug Development

The unique structural characteristics of this compound make it an attractive candidate for drug development:

  • Bioisosteric Replacement : The compound can replace phenyl groups in existing drugs, potentially improving pharmacokinetic properties and reducing toxicity .
  • Diverse Functionalization : The ability to functionalize bicyclo[1.1.1]pentanes allows for the creation of a wide range of derivatives tailored for specific biological targets .

Table 2: Applications in Drug Development

ApplicationDescription
Bioisosteric ReplacementEnhances drug efficacy and safety
FunctionalizationEnables tailored compounds for specific biological targets
Anticancer AgentsPotential use in developing new cancer therapies

Mechanism of Action

The mechanism of action of 1-iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane is primarily determined by its ability to undergo various chemical transformations. The iodine atom and the strained bicyclo[1.1.1]pentane core play crucial roles in its reactivity. The compound can interact with molecular targets through covalent bonding, radical reactions, and non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 1-iodo-3-(2-methylpropyl)BCP and their distinguishing features:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
1-Iodo-3-(2-methylpropyl)BCP I (bridgehead), 2-methylpropyl C₈H₁₃I 236.09 High lipophilicity; iodine enables cross-coupling; used in drug discovery
1-Bromo-3-substituted BCPs Br (bridgehead), varied groups C₇H₁₁Br 199.07 (base structure) Lower reactivity than iodo analogues; suitable for SN2 reactions
2,2-DifluoroBCP (BCP-F₂) F (bridge positions) C₅H₆F₂ 116.10 Enhanced polarity; mimics benzene rings in solubility and metabolic stability
1-Iodo-3-(trifluoromethyl)BCP I (bridgehead), CF₃ C₆H₆F₃I 262.01 High electronegativity; fluorophilic interactions in materials science
1-Iodo-3-methylBCP I (bridgehead), CH₃ C₆H₉I 208.04 Simplified structure for probing steric effects; lower molecular weight
3,3'-Diiodo-1,1'-bibicycloBCP I (bridgeheads) C₁₀H₁₂I₂ 386.01 Symmetric dimer; potential for supramolecular assembly or molecular rods

Physicochemical Properties

  • Lipophilicity : The 2-methylpropyl group in 1-iodo-3-(2-methylpropyl)BCP increases logP compared to smaller substituents (e.g., methyl or CF₃) but remains lower than aromatic bioisosteres .
  • Solubility : Iodo-BCPs exhibit moderate aqueous solubility due to halogen hydrophobicity, whereas BCP-F₂ derivatives show improved solubility (~2× higher than benzene mimics) .
  • Stability : Iodo-BCPs are thermally stable but sensitive to light, requiring storage in amber vials. Fluorinated BCPs (e.g., BCP-F₂) demonstrate superior oxidative stability .

Reactivity and Functionalization

  • Iodo-BCPs: The iodine atom undergoes Suzuki-Miyaura cross-coupling with boronic acids or Stille couplings with organostannanes, enabling rapid diversification .
  • Bromo-BCPs : Less reactive in cross-coupling but suitable for nucleophilic substitutions (e.g., Grignard reactions) .
  • BCP-F₂ : Fluorine’s electronegativity limits further functionalization but enhances binding in enzyme active sites (e.g., kinase inhibitors) .

Biological Activity

The compound 1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane is a derivative of bicyclo[1.1.1]pentane (BCP), which has gained attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. BCPs serve as non-classical bioisosteres, providing alternatives to traditional aromatic rings and bulky groups in drug design. This article reviews the biological activity of this specific compound, focusing on its anti-inflammatory properties, metabolic stability, and potential applications in drug development.

Structural Properties

Bicyclo[1.1.1]pentanes are characterized by their three-dimensional structure and sp³-rich framework, which can enhance pharmacokinetic properties such as lipophilicity and metabolic stability compared to traditional aromatic systems. The incorporation of iodine in this compound may influence its biological activity by affecting binding interactions and metabolic pathways.

Biological Activity Overview

Research has highlighted several aspects of the biological activity of BCP derivatives, including:

  • Anti-inflammatory Effects : BCP-containing compounds have shown significant anti-inflammatory properties, particularly through modulation of inflammatory pathways involving NFκB and cytokine release.
  • Metabolic Stability : The unique structure of BCPs contributes to improved metabolic stability, reducing the likelihood of rapid degradation in biological systems.
  • Potential as Drug Candidates : BCPs are being explored as replacements for traditional aromatic groups in various drug candidates, enhancing their pharmacological profiles.

1. Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of BCP derivatives, including those similar to this compound. The results indicated that certain BCP analogues significantly inhibited lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%, demonstrating their potential as anti-inflammatory agents (IC50 in the picomolar range) .

CompoundIC50 (nM)Mechanism
BCP-sLXm<0.001NFκB inhibition
Control>100No effect

2. Metabolic Stability

Research comparing the metabolic stability of compounds with traditional aromatic rings versus BCPs showed that BCPs exhibited lower clearance rates and longer elimination half-lives in both in vitro and in vivo studies . For instance, a compound derived from a bicyclo[1.1.1]pentane core demonstrated significantly improved pharmacokinetic properties compared to its phenyl counterpart.

Compound TypeClearance (mL/min/kg)Half-life (hours)
Bicyclo[1.1.1]pentane0.266
Phenyl derivative512

3. Drug Development Applications

The structural advantages of BCPs have led to their incorporation into various drug candidates targeting enzymes like indoleamine-2,3-dioxygenase (IDO) . These modifications not only improved potency but also enhanced solubility and permeability.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for preparing 1-iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane?

  • Answer: The compound is typically synthesized via functionalization of [1.1.1]propellane. For example, iodine and alkyl substituents can be introduced through radical or nucleophilic addition to the strained central bond of propellane. Key steps include:

  • Iodination: Reaction of [1.1.1]propellane with iodine under controlled conditions to yield 1,3-diiodo-bicyclo[1.1.1]pentane intermediates.
  • Alkylation: Subsequent substitution of one iodine atom with a 2-methylpropyl group via Grignard or organozinc reagents.
  • Optimization: Reaction temperature (-78°C to 0°C) and solvent (THF or Et₂O) are critical to minimize side reactions and maximize regioselectivity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Answer: Use a combination of:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns and bridgehead stereochemistry. For example, characteristic upfield shifts for bridgehead protons (δ 1.5–2.5 ppm) and downfield iodine-induced deshielding in ¹³C signals .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with iodine (e.g., [M+H]⁺ with expected isotopic splitting).
  • X-ray Crystallography: Resolve ambiguous cases (e.g., bridgehead substitution regiochemistry) by analyzing single-crystal structures .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methylpropyl group influence reactivity in cross-coupling reactions?

  • Answer: The bulky 2-methylpropyl group increases steric hindrance at the bridgehead, reducing reaction rates in Suzuki-Miyaura couplings. However, its electron-donating nature stabilizes transition states in nucleophilic substitutions. For example:

  • Steric Effects: Lower yields (<50%) observed in couplings with aryl boronic acids due to hindered access to the Pd catalyst.
  • Electronic Effects: Enhanced stability of radical intermediates in photoredox reactions, enabling selective C–I bond activation .
  • Experimental Design: Compare reaction kinetics using substituents of varying bulk (e.g., methyl vs. tert-butyl) to isolate steric/electronic contributions .

Q. What methodologies resolve contradictions in reported reaction yields for bicyclo[1.1.1]pentane derivatives?

  • Answer: Discrepancies often arise from trace impurities (e.g., residual propellane) or competing pathways. Mitigation strategies include:

  • Purification: Use of preparative HPLC or sublimation to remove unreacted propellane.
  • Mechanistic Probes: Add radical traps (e.g., TEMPO) or isotopic labeling to identify dominant pathways (radical vs. ionic).
  • Computational Modeling: DFT studies to predict activation barriers for competing mechanisms (e.g., iodine abstraction vs. nucleophilic substitution) .

Q. How can computational chemistry guide the design of bicyclo[1.1.1]pentane-based enzyme inhibitors?

  • Answer:

  • Docking Studies: Model the compound’s rigid scaffold into hydrophobic enzyme pockets (e.g., Lp-PLA2) to assess fit and binding energy.
  • MD Simulations: Evaluate conformational stability of the inhibitor-enzyme complex over time.
  • Electrostatic Mapping: Compare charge distribution with phenyl analogs to rationalize differences in IC₅₀ values (e.g., reduced π-stacking but improved van der Waals interactions) .

Methodological Notes

  • Synthetic Challenges: Avoid prolonged exposure to light or heat to prevent decomposition of the strained bicyclo[1.1.1]pentane core.
  • Safety Protocols: Handle iodine-containing intermediates in a fume hood due to potential volatility and toxicity .
  • Data Reproducibility: Report reaction conditions in detail (e.g., cooling rate, reagent purity) to address variability in literature procedures .

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